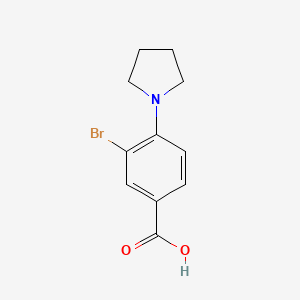
3-Bromo-4-(pyrrolidin-1-yl)benzoic acid
描述
3-Bromo-4-(pyrrolidin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C11H12BrNO2 and its molecular weight is 270.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Bromo-4-(pyrrolidin-1-yl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its significance in drug discovery and therapeutic applications.
The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 298.18 g/mol. The structure consists of a bromine atom attached to a benzoic acid moiety, along with a pyrrolidinyl group that enhances its interaction with biological targets.
Research indicates that this compound exhibits notable interactions with various enzymes and proteins, particularly lysine-specific demethylase 1 (LSD1). LSD1 is crucial for histone modification, influencing gene expression related to cell proliferation and differentiation. The compound's inhibition of LSD1 leads to the accumulation of methyl marks on histones, significantly altering gene expression profiles.
Table 1: Summary of Biochemical Interactions
| Target Enzyme/Protein | Effect of this compound |
|---|---|
| LSD1 | Inhibition leading to altered gene expression |
| Other Histone Modifiers | Potential interaction (further studies needed) |
Cellular Effects
The compound has been shown to influence various cellular processes, including apoptosis, cell cycle regulation, and metabolic pathways. Its ability to modulate cell signaling pathways makes it a candidate for therapeutic intervention in diseases characterized by dysregulated gene expression.
Case Study: Cancer Cell Lines
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, treatment with this compound led to significant reductions in cell viability in breast and prostate cancer cells, suggesting its potential as an anticancer agent .
Molecular Mechanism
The primary mechanism through which this compound exerts its biological effects is through the inhibition of LSD1. This inhibition results in:
- Increased levels of di-methylated histones.
- Changes in the expression of genes involved in apoptosis and cell cycle regulation.
Additionally, the compound's localization within the nucleus is crucial for its action, as it interacts directly with chromatin to influence transcriptional activity.
Pharmacological Applications
Given its biological activity, this compound has potential applications in:
- Cancer Therapy : As an inhibitor of LSD1, it may be used to enhance the efficacy of existing cancer treatments.
- Neurodegenerative Diseases : Its ability to modulate gene expression may also be beneficial in conditions like Alzheimer's disease.
Table 2: Potential Pharmacological Applications
| Application Area | Mechanism of Action |
|---|---|
| Cancer Therapy | Inhibition of LSD1 leading to apoptosis |
| Neurodegenerative Diseases | Modulation of gene expression |
属性
IUPAC Name |
3-bromo-4-pyrrolidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-9-7-8(11(14)15)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVTXKFQNGDTPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660944 | |
| Record name | 3-Bromo-4-(pyrrolidin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131615-12-7 | |
| Record name | Benzoic acid, 3-bromo-4-(1-pyrrolidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131615-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-(pyrrolidin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















